5,7-Bis(sulfanyl)heptanoic acid
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Overview
Description
5,7-Bis(sulfanyl)heptanoic acid is an organic compound characterized by the presence of two sulfanyl (thiol) groups attached to a heptanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(sulfanyl)heptanoic acid typically involves the introduction of sulfanyl groups to a heptanoic acid derivative. One common method is the thiolation of heptanoic acid using thiolating agents such as hydrogen sulfide or thiourea under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal salt, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(sulfanyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Bis(sulfanyl)heptanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in redox reactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,7-Bis(sulfanyl)heptanoic acid involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with proteins and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A simpler analog without sulfanyl groups.
3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid: A compound with similar thiol functionality but a different backbone structure.
Uniqueness
5,7-Bis(sulfanyl)heptanoic acid is unique due to the presence of two sulfanyl groups, which confer distinct chemical reactivity and potential biological activity compared to other heptanoic acid derivatives.
Properties
IUPAC Name |
5,7-bis(sulfanyl)heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S2/c8-7(9)3-1-2-6(11)4-5-10/h6,10-11H,1-5H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKCHPJPGQFKGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(CCS)S)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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